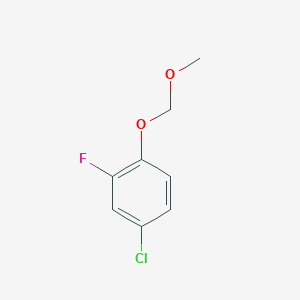

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene

Description

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene (CAS: 1865062-95-8, C₈H₈ClFO₂) is a halogenated aromatic ether with a methoxymethoxy (-OCH₂OCH₃) group at position 1, chlorine at position 4, and fluorine at position 2. This compound is synthesized via a lithiation strategy: 4-difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in THF at −75 °C, followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane to yield the product in 82% . Its purity is typically 95%, and it requires storage at 2–8°C . Hazard codes (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name |

4-chloro-2-fluoro-1-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKXAQCOVQATGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-2-fluorophenol.

Methoxymethylation: The phenol group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Industrial processes may also incorporate continuous flow techniques and automated systems to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations in Methoxymethoxybenzene Derivatives

The methoxymethoxy group and halogen substitution patterns critically influence reactivity, stability, and applications. Key analogs include:

Reactivity and Stability

- Electrophilic Substitution : The methoxymethoxy group in position 1 directs electrophiles to positions 3 and 4. Chlorine at position 4 deactivates the ring but enhances stability toward nucleophilic attack compared to bromine analogs .

- Acid Sensitivity: Methoxymethoxy groups are acid-labile, enabling deprotection to phenolic intermediates, a feature shared with 1-Methoxy-3-(methoxymethoxy)benzene .

Biological Activity

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene, a compound with the CAS number 1882340-29-5, has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties, synthetic routes, and relevant research findings associated with this compound.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H10ClF O2

- Molecular Weight: 192.63 g/mol

Physical Properties:

- Boiling Point: Not available

- Solubility: Soluble in organic solvents; specific solubility data is limited.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis often begins with commercially available chlorinated and fluorinated benzene derivatives.

- Reaction Conditions: Standard methods include nucleophilic substitution reactions under controlled temperatures to ensure high yield and purity.

- Characterization Techniques: Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related methoxy-substituted benzene derivatives have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A comparative analysis of antimicrobial efficacy can be summarized as follows:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| This compound | Moderate | High |

| 4-Methylphenol | High | Moderate |

| 4-Bromo-2-fluorobenzene | Low | High |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest:

- Inhibition of Cell Proliferation: The compound shows potential in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanism of action for compounds similar to this compound involves:

- Interaction with Cellular Targets: Binding to specific enzymes or receptors within cells, leading to altered cellular functions.

- Induction of Apoptosis: Triggering programmed cell death in cancerous cells through pathways associated with oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the importance of substituent effects on biological activity. For instance:

- A study published in EurekaSelect explored the synthesis and biological evaluation of related methoxy-substituted compounds, revealing promising antibacterial and antifungal properties .

Additionally, a comprehensive review on benzene derivatives discussed their toxicological profiles and potential health impacts, emphasizing the need for further investigation into their biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.